molecular formula C7H4F2N2 B171853 4-Amino-3,5-difluorobenzonitrile CAS No. 110301-23-0

4-Amino-3,5-difluorobenzonitrile

Cat. No.: B171853
CAS No.: 110301-23-0
M. Wt: 154.12 g/mol
InChI Key: KVHGANXAAWNSFM-UHFFFAOYSA-N
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Description

4-Amino-3,5-difluorobenzonitrile is an organic compound with the molecular formula C7H4F2N2 It is a derivative of benzonitrile, where the benzene ring is substituted with amino and difluoro groups at the 4, 3, and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-difluorobenzonitrile typically involves the reaction of 4-bromo-2,6-difluoroaniline with copper(I) cyanide in a solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures . Another method involves the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst, followed by reaction with ammonia and subsequent dehydration .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The choice of reagents and reaction conditions is optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-difluorobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino and difluoro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hydroxide, potassium fluoride, and various catalysts such as palladium and copper salts . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Amino-3,5-difluorobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of amino and difluoro groups influences its reactivity and binding affinity to various substrates. The compound can form hydrogen bonds, π-stacking interactions, and other non-covalent interactions with target molecules, affecting their function and activity .

Comparison with Similar Compounds

4-Amino-3,5-difluorobenzonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

4-amino-3,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHGANXAAWNSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299691
Record name 4-amino-3,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110301-23-0
Record name 4-amino-3,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3,5-difluorobenzonitrile
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Synthesis routes and methods I

Procedure details

132 g of 4-bromo-2,6-difluoroaniline, 70 g of copper (I) cyanide and 444 ml of N-methylpyrrolidone were mixed in a flask and refluxed for 3 hours. The reaction solution was poured into a solution including 266 g of iron (III) chloride, 85 ml of concentrated hydrochloric acid and 315 ml of water. The solution was extracted with chloroform and washed with water and an aqueous 10% solution of potassium hydroxide. The chloroform was distilled off. The residue was distillated under a reduced pressure (bp: 90°-110° C./4 mmHg) and recrystallized from a solvent mixture of hexane and chloroform, to yield 56 g of 4-cyano-2,6-difluoroaniline.
Quantity
132 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
444 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two
Quantity
266 g
Type
catalyst
Reaction Step Three
Name
Quantity
315 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

reacting 4-bromo-2,6-difluoroaniline with copper (I) cyanide and N-methyl-2-pyrrolidone to yield 4-cyano-2,6-difluoroaniline;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

340 g (1.63 mol) of 4-bromo-2,6-difluoroaniline, 223 g (2.5 mol) of CuCN and 800 cm3 of NMP were refluxed for 1.5 hours on a mantle heater. The reaction solution was cooled to room temperature, and after adding 300 cm3 of EDA, it was poured into 2,000 cm3 of water, extracted with hexane, and washed with an aqueous EDA solution and ice. The hexane was removed, and the residue was distilled under reduced pressure (b. p. 143° C./6mmHg) to obtain 108 g (0.7 mol) of 4-amino-3,5-difluorobenzonitrile.
Quantity
340 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
223 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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